7-Bromo-3-methylbenzo[e][1,2,4]triazine
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Overview
Description
7-Bromo-3-methylbenzo[e][1,2,4]triazine is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 3rd position on the benzo[e][1,2,4]triazine ring. Triazines are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methylbenzo[e][1,2,4]triazine typically involves the bromination of 3-methylbenzo[e][1,2,4]triazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methylbenzo[e][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the triazine ring can lead to the formation of partially or fully reduced triazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Substituted triazines with various functional groups.
Oxidation Reactions: Oxidized triazine derivatives.
Reduction Reactions: Reduced triazine compounds.
Scientific Research Applications
7-Bromo-3-methylbenzo[e][1,2,4]triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methylbenzo[e][1,2,4]triazine involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes, receptors, or nucleic acids, modulating their activity and resulting in therapeutic or toxic effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
3-Methylbenzo[e][1,2,4]triazine: Lacks the bromine atom at the 7th position.
7-Chloro-3-methylbenzo[e][1,2,4]triazine: Contains a chlorine atom instead of bromine.
7-Bromo-3-ethylbenzo[e][1,2,4]triazine: Has an ethyl group instead of a methyl group at the 3rd position.
Uniqueness: 7-Bromo-3-methylbenzo[e][1,2,4]triazine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the methyl group influences its steric and electronic characteristics.
Properties
Molecular Formula |
C8H6BrN3 |
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Molecular Weight |
224.06 g/mol |
IUPAC Name |
7-bromo-3-methyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C8H6BrN3/c1-5-10-7-3-2-6(9)4-8(7)12-11-5/h2-4H,1H3 |
InChI Key |
PBMTZEAGHKWLOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)N=N1 |
Origin of Product |
United States |
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